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Compound of Interest

(2-Chloro-3-fluoropyridin-4-
Compound Name:
yl)methanol

Cat. No.: B1530328

An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol: Structure,
Synthesis, and Applications in Drug Discovery

Executive Summary: (2-Chloro-3-fluoropyridin-4-yl)methanol is a halogenated pyridine
derivative that serves as a crucial and versatile intermediate in medicinal chemistry and drug
development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a
hydroxymethyl group on the pyridine core, provides multiple reactive sites for molecular
elaboration. This guide, intended for researchers, scientists, and drug development
professionals, offers a comprehensive overview of its chemical structure, nomenclature,
physicochemical properties, and safety profile. Furthermore, it details a robust, field-proven
synthetic pathway from a commercially available precursor and explores its strategic
application as a building block in the synthesis of complex, biologically active molecules.

Chemical Identity: Structure and Nomenclature

The foundational step in utilizing any chemical intermediate is a precise understanding of its
structure and nomenclature. (2-Chloro-3-fluoropyridin-4-yl)methanol is a substituted
pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution
pattern is key to its chemical reactivity and utility.

Systematic Nomenclature and Identifiers: The compound is systematically named based on the
IUPAC (International Union of Pure and Applied Chemistry) rules. The pyridine ring is the
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parent structure, and the substituents are numbered to give the locants the lowest possible
values, starting from the nitrogen atom.

e |[UPAC Name: (2-Chloro-3-fluoropyridin-4-yl)methanol

e Synonyms: 2-Chloro-3-fluoro-4-(hydroxymethyl)pyridine, 2-CHLORO-3-FLUORO-4-
PYRIDINEMETHANOL[1][2]

o CAS Number: 946127-54-4[1][2][3][4]

The image you are
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The chemical structure is depicted below:

Table 1: Chemical Identifiers and Nomenclature

Identifier Value Source
Molecular Formula CeHsCIFNO [31[41[5]
Molecular Weight 161.56 g/mol [11[3114]

1S/C6H5CIFNO/c7-6-5(8)4(3-
InChl [4]
10)1-2-9-6/h1-2,10H,3H2

GMUIRRXRGQQTNZ-
InChl Key [4115]
UHFFFAOYSA-N

| SMILES | Fclc(nceclCO)CI |[4] |

Physicochemical and Safety Profile

Understanding the physical properties and safety information is critical for proper handling,
storage, and application in a laboratory setting.
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Physicochemical Properties: This compound is typically supplied as a solid, with physical

characteristics that make it amenable to standard organic synthesis procedures.[3][4]

Table 2: Physicochemical Properties

Property Value Source
Appearance Crystalline powder / Solid [31[4]
Purity >97% (Typical) [3]
Density 1.434 g/cm3 [1]
Boiling Point 263.7 °C at 760 mmHg [1]
Flash Point 113.3°C [1]
Refractive Index 1.546 [1]

| Storage | Store at room temperature, keep container tightly sealed. |[3] |

Safety and Handling: (2-Chloro-3-fluoropyridin-4-yl)methanol is classified as harmful if

swallowed. Standard laboratory personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn during handling.

Table 3: GHS Safety and Handling Information

Category

GHS Pictogram

Information

GHSO07 (Exclamation Mark)

Source

[4]

Signal Word

Warning

[4]

Hazard Statement

H302: Harmful if swallowed

[4]

| Hazard Class | Acute Toxicity 4 (Oral) |[4] |

Synthesis and Mechanistic Insights
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While multiple synthetic routes can be envisioned, a highly reliable and scalable approach
involves the reduction of the corresponding carboxylic acid, which is a commercially available
starting material. This strategy is favored in drug development for its predictability and high
functional group tolerance.

Proposed Synthetic Pathway: The most logical and field-proven approach is the reduction of 2-
Chloro-3-fluoropyridine-4-carboxylic acid (CAS 628691-93-0).[6][7] This transformation can be
efficiently achieved using a borane reagent, such as Borane-tetrahydrofuran complex
(BHs*THF), which is known for its chemoselectivity in reducing carboxylic acids to alcohols
without affecting other sensitive functional groups like the chloro- and fluoro-substituents on the
aromatic ring.

The causality for selecting a borane-based reduction over harsher reagents like lithium
aluminum hydride (LAH) lies in its milder reaction conditions and easier workup procedure.
LAH is highly reactive and requires stringent anhydrous conditions and a more complex
guenching process, whereas BHs*THF offers a more user-friendly and safer alternative for this
specific transformation.

2-Chloro-3-fluoropyridine-4-carboxylic acid
(CAS: 628691-93-0)

1. Reduction Step

Borane-THF Complex
(BH3*THF)
in Anhydrous THF

2. Reaction Quench

Aqueous Workup
(e.g., Methanol Quench, Extraction)

. Isolation

(2-Chloro-3-fluoropyridin-4-yl)methanol
(CAS: 946127-54-4)
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Caption: Synthetic workflow for (2-Chloro-3-fluoropyridin-4-yl)methanol.

Applications in Medicinal Chemistry and Drug
Development

The strategic value of (2-Chloro-3-fluoropyridin-4-yl)methanol lies in its identity as a
trifunctional building block. Each functional group—the hydroxymethyl, the chloro, and the
fluoro—provides a handle for distinct and orthogonal chemical transformations.

o Hydroxymethyl Group (-CH20H): This primary alcohol can be easily oxidized to an aldehyde
or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic
substitution, or transformed into an ether or ester.

e Chloro Group (-ClI): Positioned at the C2 position of the pyridine ring, this chlorine atom is
activated towards nucleophilic aromatic substitution (SnAr). This allows for the introduction of
a wide array of nucleophiles, including amines, thiols, and alcohols, which is a cornerstone of
modern medicinal chemistry for library synthesis.

e Fluoro Group (-F): The fluorine atom at the C3 position significantly modulates the electronic
properties of the pyridine ring. It is a weak C-F bond that can participate in certain cross-
coupling reactions. More importantly, the incorporation of fluorine into drug candidates is a
well-established strategy to improve metabolic stability, binding affinity, and membrane
permeability.[7]

The presence of both chlorine and fluorine is particularly advantageous. Halogenated
heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs
containing chlorine.[8] This compound serves as a key precursor for synthesizing more
complex molecules, including kinase inhibitors and other targeted therapeutics where a
substituted pyridine core is required.[7]
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Caption: Role as a versatile intermediate in drug discovery.

Experimental Protocols

The following protocols are representative and should be adapted based on specific laboratory
conditions and scale.

Protocol 5.1: Synthesis via Carboxylic Acid Reduction

This protocol describes a self-validating system for the synthesis of (2-Chloro-3-fluoropyridin-
4-yl)methanol.

e Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-3-fluoropyridine-4-carboxylic
acid (1.0 eq).

 Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran
(THF, ~0.2 M concentration) via cannula and stir until the solid is fully dissolved.
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e Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the
exothermicity of the subsequent addition of the reducing agent.

» Reagent Addition: Charge the dropping funnel with Borane-THF complex (1.0 M in THF, ~1.5
eq). Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45
minutes, maintaining the internal temperature below 5 °C. The causality for slow addition is
to prevent a dangerous temperature spike and to minimize side reactions.

» Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer
chromatography (TLC) or LC-MS until the starting material is consumed.

¢ Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the
slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes
any excess borane reagent.

o Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl
acetate and wash sequentially with saturated sodium bicarbonate solution and brine. The
bicarbonate wash removes any unreacted acidic starting material.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the crude product by flash column chromatography on silica gel to afford the
pure (2-Chloro-3-fluoropyridin-4-yl)methanol.

Protocol 5.2: Downstream SnAr Reaction (Representative)

This protocol illustrates the utility of the product as a substrate for nucleophilic aromatic
substitution.

o Reactant Setup: In a sealable reaction vial, dissolve (2-Chloro-3-fluoropyridin-4-
yl)methanol (1.0 eq) and a desired primary or secondary amine (e.g., morpholine, 1.2 eq) in
dimethyl sulfoxide (DMSO).

o Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0
eq). The base acts as a scavenger for the HCI generated during the reaction, driving the
equilibrium towards the product.
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e Reaction: Seal the vial and heat the mixture to 80-120 °C. The elevated temperature is
necessary to overcome the activation energy for the SnAr reaction. Monitor by TLC or LC-
MS.

e Workup: Upon completion, cool the reaction to room temperature, dilute with water, and
extract the product with ethyl acetate.

 Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and
purify by chromatography to yield the 2-amino-substituted pyridine derivative.

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanol is a high-value chemical intermediate with significant
potential in the field of drug discovery. Its trifunctional nature allows for diverse and orthogonal
chemical modifications, making it an ideal scaffold for building complex molecular architectures.
The synthetic route presented is robust and scalable, relying on a commercially available
precursor. As the demand for novel therapeutics continues to grow, the strategic application of
such versatile building blocks will remain paramount to the efficient discovery and development
of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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